molecular formula C11H10ClNO5 B1364064 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid CAS No. 85633-96-1

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B1364064
CAS No.: 85633-96-1
M. Wt: 271.65 g/mol
InChI Key: ZDGKTISONWFCDF-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a methyl and oxo group on a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid typically involves the nitration of a suitable precursor, such as 4-chlorobenzene, followed by subsequent reactions to introduce the nitro and oxo groups. The reaction conditions often include the use of nitrating agents like nitric acid and sulfuric acid, and the process may require controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles like amines or thiols can be used under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4-Chloro-3-aminophenyl)-3-methyl-4-oxobutanoic acid, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrophenylacetic acid
  • 4-Chloro-3-nitrophenol
  • 4-Chloro-3-nitrophenyl methyl sulfone

Uniqueness

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-6(4-10(14)15)11(16)7-2-3-8(12)9(5-7)13(17)18/h2-3,5-6H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGKTISONWFCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225443
Record name 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85633-96-1
Record name 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85633-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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